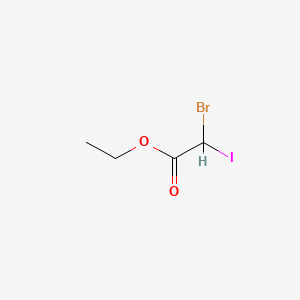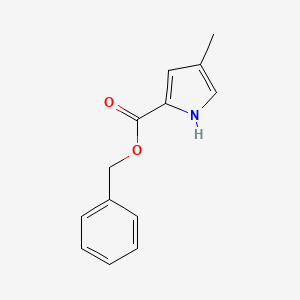![molecular formula C29H38F4N2O4 B14523945 N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide] CAS No. 62578-04-5](/img/structure/B14523945.png)
N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]: is a synthetic organic compound known for its unique chemical structure and properties. This compound features a heptane backbone with two benzamide groups, each substituted with difluoromethoxy and propyl groups. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide] typically involves multi-step organic reactions. The process begins with the preparation of the benzamide intermediates, which are then linked via a heptane-1,7-diyl spacer. Key steps include:
Formation of Benzamide Intermediates: This involves the reaction of 4-(difluoromethoxy)benzoic acid with propylamine under dehydrating conditions to form 4-(difluoromethoxy)-N-propylbenzamide.
Linking with Heptane-1,7-diyl: The benzamide intermediates are then coupled using heptane-1,7-diyl dibromide in the presence of a base such as potassium carbonate, facilitating the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamide groups to amines using reagents like lithium aluminum hydride.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with nucleophilic groups replacing the difluoromethoxy groups.
Scientific Research Applications
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide] involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-methylbenzamide]
- N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-ethylbenzamide]
Uniqueness
N,N’-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide] is unique due to its specific substitution pattern and the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and contribute to its specific applications and reactivity.
Properties
CAS No. |
62578-04-5 |
|---|---|
Molecular Formula |
C29H38F4N2O4 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-[7-[[4-(difluoromethoxy)benzoyl]-propylamino]heptyl]-N-propylbenzamide |
InChI |
InChI=1S/C29H38F4N2O4/c1-3-18-34(26(36)22-10-14-24(15-11-22)38-28(30)31)20-8-6-5-7-9-21-35(19-4-2)27(37)23-12-16-25(17-13-23)39-29(32)33/h10-17,28-29H,3-9,18-21H2,1-2H3 |
InChI Key |
UJFWXHUQHQWTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCCCCN(CCC)C(=O)C1=CC=C(C=C1)OC(F)F)C(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


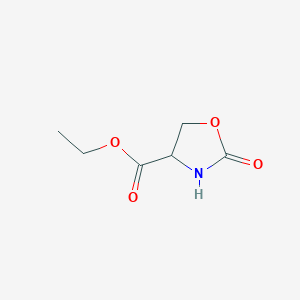
![2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14523866.png)
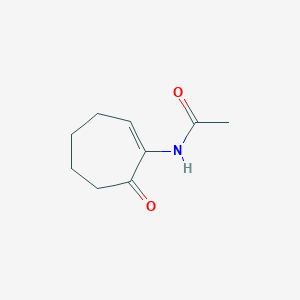
![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)
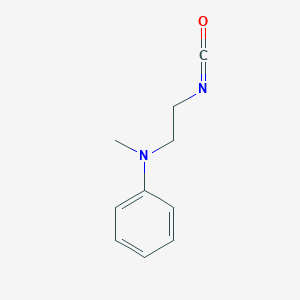
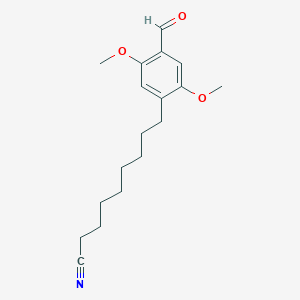
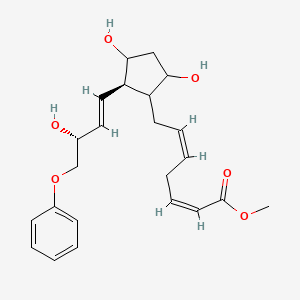
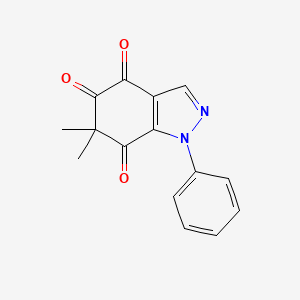
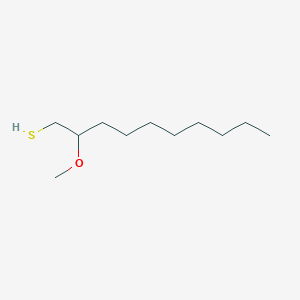
![Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14523918.png)
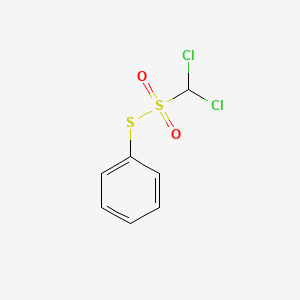
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
